

Introduction: The Significance of Isomerism in C7H8FNO2

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Compound of Interest

Compound Name: Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Cat. No.: B068980

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The molecular formula C7H8FNO2 represents a fascinating landscape of chemical diversity, primarily occupied by a family of fluorinated aminobenzoic acids. While sharing the same atomic composition, these constitutional isomers exhibit distinct physicochemical properties, reactivity, and biological activities, a direct consequence of the varied positioning of the amino (-NH2), fluoro (-F), and carboxylic acid (-COOH) functional groups on the benzene ring.[1][2] This structural nuance is not merely academic; it has profound implications for their application in research and development, particularly within the pharmaceutical and agrochemical industries.[3][4] The introduction of a fluorine atom, for instance, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making these compounds highly sought-after building blocks in modern medicinal chemistry.[3]

This guide offers an in-depth exploration of the most prominent isomers of C7H8FNO2, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical properties, synthesis, applications, and associated hazards. We will delve into the specifics of four key isomers: 2-Amino-5-fluorobenzoic acid, 3-Amino-4-fluorobenzoic acid, 4-Amino-2-fluorobenzoic acid, and 4-Amino-3-fluorobenzoic acid, equipping you with the technical knowledge to handle and utilize these versatile compounds effectively and safely.

Part 1: Isomer Profiles and Physicochemical Characteristics

The subtle shifts in substituent positions on the aromatic ring lead to significant differences in the properties of C₇H₈FNO₂ isomers. Below are detailed profiles for four commercially significant fluoroaminobenzoic acid isomers.

2-Amino-5-fluorobenzoic Acid

Also known as 5-fluoroanthranilic acid, this isomer is a key intermediate in the synthesis of various biologically active molecules.^{[5][6]} It is defined as an anthranilic acid derivative where a hydrogen at position 5 is substituted by fluorine.^{[6][7]}

- Nomenclature & Structure:
 - IUPAC Name: 2-amino-5-fluorobenzoic acid^[7]
 - CAS Number: 446-08-2^[5]
 - Synonyms: 5-Fluoroanthranilic acid, 5-FAA^{[5][8]}
 - SMILES: C1=CC(=C(C=C1F)C(=O)O)N^[7]
- Physicochemical Properties: This compound typically appears as a white to light yellow crystal powder.^{[5][6]}

Property	Value	Source(s)
Molecular Weight	155.13 g/mol	[5] [8]
Melting Point	181-183 °C	[5] [6]
Boiling Point	223.67 °C (estimate)	[6]
Solubility	Soluble in DMSO, Methanol	[5] [8]
pKa	1.86 ± 0.10 (predicted)	[5]

- Applications in Research and Drug Development: 2-Amino-5-fluorobenzoic acid is a versatile building block with significant applications in both biotechnology and pharmaceutical synthesis.^[5]

- Biotechnology: It serves as a toxic antimetabolite in the tryptophan pathway of yeast (*Saccharomyces cerevisiae*).^{[5][8]} This property is exploited for the counterselection of the TRP1 genetic marker, enabling the selection of tryptophan auxotrophs in genetic manipulation experiments.^{[5][6][8]}
- Pharmaceutical Synthesis: It is a precursor for a range of therapeutic agents, including treatments for HIV, diabetes, and cancer.^[5] For example, it is used in synthesizing styrylquinazolinones, which have shown potential as anticancer agents, and in the production of neuroprotective triazoquinolinones.^{[5][6]}

3-Amino-4-fluorobenzoic Acid

This isomer is valued for its role as a versatile intermediate in organic synthesis, particularly for creating fluorinated compounds with enhanced metabolic stability and bioavailability in drug development.^[9]

- Nomenclature & Structure:
 - IUPAC Name: 3-amino-4-fluorobenzoic acid^[10]
 - CAS Number: 2365-85-7^[9]
 - Synonyms: 5-Carboxy-2-fluoroaniline^[9]
 - SMILES: O=C(O)C1=CC=C(F)C(N)=C1^[11]
- Physicochemical Properties: This compound is a white to light yellow powder.^[9] Its low volatility, indicated by its low vapor pressure, enhances its safety during handling.^[9]

Property	Value	Source(s)
Molecular Weight	155.13 g/mol	[10] [11]
Melting Point	184 °C	[9]
Boiling Point	335.5 ± 27.0 °C at 760 mmHg	[9]
Density	1.4 ± 0.1 g/cm³	[9]
Flash Point	156.7 ± 23.7 °C	[9]

- Applications in Research and Drug Development: The primary application of 3-amino-4-fluorobenzoic acid is as an intermediate in the synthesis of pharmaceuticals and fine chemicals.[9] The presence of the amino and carboxyl groups allows for a range of chemical reactions like amide formation and esterification, while the fluorine atom is key to developing fluorinated drugs with improved pharmacokinetic properties.[9]

4-Amino-2-fluorobenzoic Acid

The ortho-position of the fluorine atom relative to the carboxylic acid in this isomer influences the molecule's electron distribution and steric hindrance, which can be leveraged to achieve enhanced selectivity in synthetic reactions.[4]

- Nomenclature & Structure:
 - IUPAC Name: 4-amino-2-fluorobenzoic acid
 - CAS Number: 446-31-1
 - Linear Formula: $\text{H}_2\text{NC}_6\text{H}_3(\text{F})\text{CO}_2\text{H}$
 - SMILES: Nc1ccc(C(=O)O)c(F)c1
- Physicochemical Properties: This isomer is typically a solid, appearing as a cream-colored or pale yellow crystalline powder.[4][12]

Property	Value	Source(s)
Molecular Weight	155.13 g/mol	[13]
Melting Point	210 °C (decomposes)	[13]
Boiling Point	336.1 ± 27.0 °C (Predicted)	[13]
Form	Solid	
Purity	≥97-99% (commercially available)	[14]

- Applications in Research and Drug Development: 4-Amino-2-fluorobenzoic acid is a strategic building block across several industries.[4]
 - Pharmaceuticals: It is a key intermediate in the synthesis of new antibiotics and other therapeutic drugs, where the fluorine atom often enhances efficacy and metabolic stability.[4][14] It is also used in peptide synthesis.[12][13]
 - Agrochemicals: It is used to synthesize active ingredients for advanced crop protection products.[4]
 - Materials Science: The compound finds use in formulating specialty dyes and can be incorporated into polymers to improve thermal and chemical resistance.[4][14]

4-Amino-3-fluorobenzoic Acid

This isomer is another valuable intermediate in organic synthesis, contributing to the production of pharmaceuticals and advanced materials.[15]

- Nomenclature & Structure:
 - IUPAC Name: 4-amino-3-fluorobenzoic acid
 - CAS Number: 455-87-8[15]
 - Molecular Formula: C7H6FNO2[15]
 - Molecular Weight: 155.126 g/mol [15]
- Physicochemical Properties: Appearing as a white to light yellow crystalline material, this compound shows good thermal stability.[15]

Property	Value	Source(s)
Molecular Weight	155.126 g/mol	[15]
Melting Point	215-218 °C	[15]
Boiling Point	320.8 ± 27.0 °C at 760 mmHg	[15]
Density	1.4 ± 0.1 g/cm³	[15]
Flash Point	147.8 ± 23.7 °C	[15]

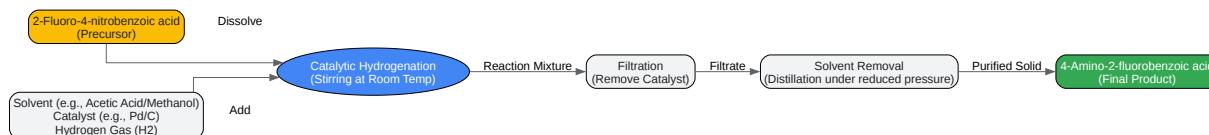
- Applications in Research and Drug Development: The unique arrangement of functional groups in 4-amino-3-fluorobenzoic acid makes it a versatile cornerstone for synthesizing complex molecules.[\[15\]](#) Its applications are primarily as an intermediate in the production of pharmaceuticals, agrochemicals, and other advanced materials through reactions like nucleophilic substitutions and amide formations.[\[15\]](#)

Part 2: Synthesis, Reactivity, and Experimental Protocols

The synthesis of fluoroaminobenzoic acids often involves the reduction of a corresponding nitrobenzoic acid precursor. This is a robust and widely used method in organic chemistry.

General Synthesis Pathway: Reduction of Nitro-precursor

A common and efficient method for synthesizing amino-fluoro-benzoic acids is the catalytic hydrogenation of the corresponding nitro-fluoro-benzoic acid.[\[12\]](#) This process typically involves using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[\[12\]](#) [\[13\]](#)

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Caption: General workflow for the synthesis of 4-Amino-2-fluorobenzoic acid.

Step-by-Step Experimental Protocol: Synthesis of 4-Amino-2-fluorobenzoic Acid

This protocol is a representative example based on established literature procedures for the reduction of a nitroaromatic compound.[\[12\]](#)[\[13\]](#)

Objective: To synthesize 4-amino-2-fluorobenzoic acid from 2-fluoro-4-nitrobenzoic acid via catalytic hydrogenation.

Materials:

- 2-Fluoro-4-nitrobenzoic acid (starting material)
- Methanol (reagent grade)
- Acetic acid (glacial)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
- Buchner funnel and filter paper
- Rotary evaporator

Procedure:

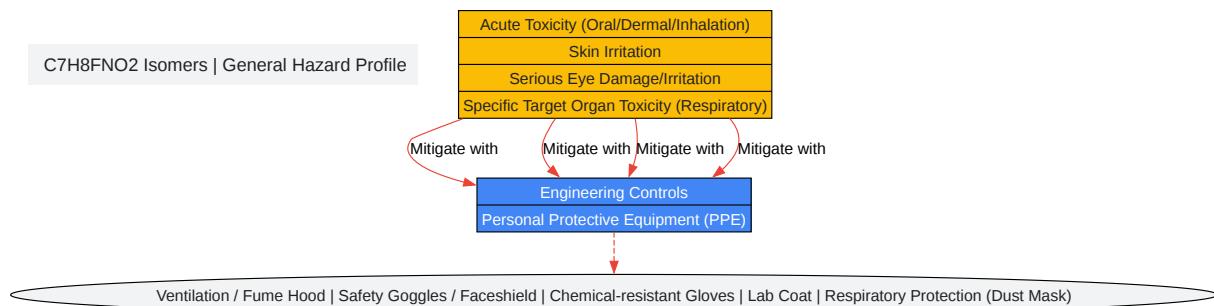
- Dissolution: In a suitable round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (e.g., 1.0 g) in a solvent mixture of acetic acid and methanol (e.g., 20 mL, 1:1 v/v).[12][13]
- Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (e.g., 25 mg) to the solution.[12] The mixture should be handled in an inert atmosphere if possible to prevent premature reaction.
- Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the flask with hydrogen gas to replace the air. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[12][13]
- Reaction Monitoring: Allow the reaction to proceed overnight.[12] The progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
- Catalyst Removal: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[12][13] Wash the filter pad with a small amount of the solvent mixture to ensure complete recovery of the product.
- Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent by distillation under reduced pressure using a rotary evaporator.[12][13]
- Drying: The resulting solid is the desired product, 4-amino-2-fluorobenzoic acid. Dry the solid under vacuum to remove any residual solvent. The yield is typically high, often quantitative. [12][13]

Part 3: Hazards, Safety, and Handling

While invaluable in research, C7H8FNO₂ isomers are active chemical compounds and must be handled with appropriate caution. Hazard profiles can vary slightly between isomers, but general safety principles apply.

GHS Hazard Classification and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Below is a summary of typical hazards associated with these compounds.



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Caption: Logical relationship for hazard assessment and mitigation.

Summary of GHS Hazards for Fluoroaminobenzoic Acids:

Hazard Class	Hazard Statement Code(s)	Isomer(s) with this Classification
Acute Toxicity, Oral	H302: Harmful if swallowed	4-Amino-2-fluorobenzoic acid
Skin Corrosion/Irritation	H315: Causes skin irritation	3-Amino-4-fluorobenzoic acid, [10] 4-Amino-2-fluorobenzoic acid
Serious Eye Damage/Irritation	H318: Causes serious eye damage	4-Amino-2-fluorobenzoic acid
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	3-Amino-4-fluorobenzoic acid[10]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	3-Amino-4-fluorobenzoic acid, [10] 4-Amino-2-fluorobenzoic acid

Note: This table is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the particular isomer and supplier you are using.

Safe Handling and Storage Procedures

Engineering Controls:

- Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[16]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask) for solids.

Handling:

- Avoid contact with skin, eyes, and clothing.[16]
- Do not breathe dust.
- Wash hands thoroughly after handling.[16]

Storage:

- Keep containers tightly closed.[16]
- Store in a cool, dry, and well-ventilated place.[9][15] Some isomers may recommend refrigerated storage.[14][16]

Conclusion

The isomers of C₇H₈FNO₂, particularly the fluoroaminobenzoic acids, are more than just variations on a theme. They are potent chemical tools whose utility is defined by their specific isomeric structures. For researchers in drug discovery and materials science, understanding the distinct properties, reactivity, and hazards of each isomer is paramount for successful and safe innovation. The fluorine substituent, a hallmark of these molecules, imparts unique characteristics that continue to be exploited in the development of next-generation pharmaceuticals and advanced materials.[3][4] As with any active chemical compound, a thorough review of the specific Safety Data Sheet and adherence to rigorous safety protocols are essential prerequisites to any experimental work.

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